Jietacin B

Description

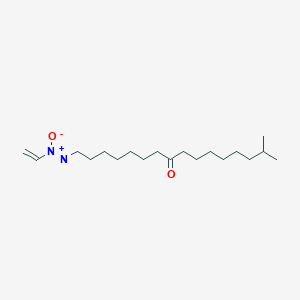

Structure

2D Structure

Properties

CAS No. |

109766-62-3 |

|---|---|

Molecular Formula |

C19H36N2O2 |

Molecular Weight |

324.5 g/mol |

IUPAC Name |

ethenyl-(15-methyl-8-oxohexadecyl)imino-oxidoazanium |

InChI |

InChI=1S/C19H36N2O2/c1-4-21(23)20-17-13-9-5-6-11-15-19(22)16-12-8-7-10-14-18(2)3/h4,18H,1,5-17H2,2-3H3 |

InChI Key |

NLHHWDNOMPVMIR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCC(=O)CCCCCCCN=[N+](C=C)[O-] |

Synonyms |

jietacin B |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Discovery and Isolation of Jietacin B from Streptomyces sp.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jietacin B, a member of the azoxy antibiotic family, is a secondary metabolite produced by the actinomycete Streptomyces sp. KP-197. First reported in the late 1980s, this compound, alongside its analog Jietacin A, has garnered interest for its notable biological activities, including potent nematocidal effects and the ability to inhibit the NF-κB signaling pathway. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting available quantitative data, detailed experimental protocols derived from primary literature, and visualizations of relevant biological pathways and experimental workflows.

Discovery and Producing Organism

Jietacins A and B were first isolated from the culture broth of a Streptomyces strain designated KP-197[1][2]. This strain was identified as a member of the genus Streptomyces, a group of Gram-positive bacteria renowned for their prolific production of a wide array of bioactive secondary metabolites.

Physicochemical Properties of this compound

This compound is an azoxy compound with the molecular formula C19H36N2O2[1]. The presence of the characteristic azoxy group is a defining feature of this class of natural products. The structural elucidation of this compound was accomplished through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[3].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C19H36N2O2 | [1] |

| Appearance | Colorless oil | |

| UV λmax (MeOH) | 225 nm | |

| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate, chloroform. Insoluble in water and n-hexane. |

Experimental Protocols

The following protocols are synthesized from the methodologies described in the primary literature for the isolation of natural products from Streptomyces and are tailored to the specifics reported for Jietacins.

Fermentation of Streptomyces sp. KP-197

A two-stage fermentation process is typically employed for the production of Jietacins.

Seed Culture:

-

Prepare a seed medium containing (per liter): Glucose 10 g, Soluble Starch 20 g, Yeast Extract 5 g, Meat Extract 5 g, Peptone 5 g, and CaCO3 2 g. Adjust the pH to 7.0 before sterilization.

-

Inoculate the seed medium with a spore suspension or a vegetative mycelial stock of Streptomyces sp. KP-197.

-

Incubate at 28°C for 48 hours on a rotary shaker at 200 rpm.

Production Culture:

-

Prepare a production medium containing (per liter): Soluble Starch 50 g, Glucose 10 g, Soybean Meal 20 g, Yeast Extract 2 g, K2HPO4 1 g, MgSO4·7H2O 0.5 g, and CaCO3 2 g. Adjust the pH to 7.2 before sterilization.

-

Inoculate the production medium with 5% (v/v) of the seed culture.

-

Incubate at 28°C for 96 hours on a rotary shaker at 200 rpm.

Caption: Workflow for the fermentation of Streptomyces sp. KP-197.

Extraction and Initial Purification

-

Separate the mycelial cake from the culture broth by centrifugation or filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate.

-

Combine the organic extracts and concentrate under reduced pressure to yield a crude oily residue.

-

Extract the mycelial cake with methanol. Concentrate the methanolic extract and partition the residue between ethyl acetate and water.

-

Combine the ethyl acetate layers from the mycelial extraction with the crude residue from the filtrate extraction.

Chromatographic Purification of this compound

A multi-step chromatographic process is employed to isolate and purify this compound.

-

Silica Gel Column Chromatography:

-

Apply the crude extract to a silica gel column.

-

Elute with a stepwise gradient of n-hexane and ethyl acetate.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) for the presence of Jietacins.

-

-

Sephadex LH-20 Gel Filtration:

-

Pool the Jietacin-containing fractions and concentrate.

-

Apply the concentrated sample to a Sephadex LH-20 column.

-

Elute with methanol to remove polar impurities.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the this compound-rich fraction by preparative reversed-phase HPLC.

-

A typical mobile phase would be a gradient of methanol and water.

-

Caption: Chromatographic purification workflow for this compound.

Structure Elucidation Data

The structure of this compound was determined using spectroscopic methods. While the complete raw data is not available in all publications, the key spectroscopic features are summarized below.

Table 2: Spectroscopic Data for this compound

| Technique | Key Observations | Reference |

| ¹H NMR | Signals corresponding to a vinyl group, aliphatic chain protons, and methyl groups. | [3] |

| ¹³C NMR | Resonances for olefinic carbons, a carbonyl group, and aliphatic carbons. | [4] |

| MS | Molecular ion peak consistent with the molecular formula C19H36N2O2. | [1] |

Note: Specific chemical shift values (ppm) and mass-to-charge ratios (m/z) from the original structure elucidation papers are not fully detailed in the readily accessible literature.

Biological Activity and Signaling Pathway

Jietacin A, a close analog of this compound, has been shown to be an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway[5]. NF-κB is a critical transcription factor involved in inflammation, immunity, and cell survival. Inhibition of this pathway is a key area of interest for drug development.

The canonical NF-κB pathway is activated by pro-inflammatory signals, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκB. This releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of target genes.

Caption: Canonical NF-κB signaling pathway and proposed inhibition by this compound.

Conclusion

This compound represents an intriguing natural product from Streptomyces sp. with significant biological potential. This guide has provided a consolidated overview of its discovery, isolation, and known characteristics based on the available scientific literature. Further research to fully elucidate its biosynthetic pathway and to conduct more detailed structure-activity relationship studies could pave the way for the development of new therapeutic agents, particularly in the areas of nematocidal control and anti-inflammatory drug discovery. The detailed protocols and workflows presented herein offer a foundational resource for researchers aiming to work with this and similar natural products.

References

- 1. Jietacins A and B, new nematocidal antibiotics from a Streptomyces sp. Taxonomy, isolation, and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Jietacins, azoxy antibiotics with potent nematocidal activity: Design, synthesis, and biological evaluation against parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structures of jietacines: unique alpha,beta-unsaturated azoxy antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Changes in drug 13C NMR chemical shifts as a tool for monitoring interactions with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Jietacins, azoxy natural products, as novel NF-κB inhibitors: Discovery, synthesis, biological activity, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of Jietacin B

Introduction

This compound is a naturally occurring azoxy antibiotic isolated from the culture broth of a Streptomyces species.[1] It belongs to the jietacin family of compounds, which are characterized by a unique vinylazoxy functional group and a long aliphatic chain.[2][3] Jietacins, including this compound, have garnered significant interest due to their potent biological activities, particularly as nematocidal agents and inhibitors of the NF-κB signaling pathway.[1][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visual representations of its biological context and characterization workflow.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and interpretation in biological assays. These properties have been compiled from various chemical databases and literature sources.

Data Presentation: Quantitative Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₃₆N₂O₂ | [1][5] |

| Molecular Weight | 324.50 g/mol | [] |

| CAS Number | 109766-62-3 | [5][] |

| IUPAC Name | ethenyl-(15-methyl-8-oxohexadecyl)imino-oxidoazanium | [] |

| Appearance | Colorless Oil | |

| UV λmax (MeOH) | 238 nm (ε 6800) |

Note: Data for Appearance and UV λmax are based on the original isolation paper for the closely related Jietacin A and are presumed to be similar for this compound.

Experimental Protocols

Standardized protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections detail the methodologies for key experimental procedures.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[7] For oily substances like this compound, this parameter is not applicable; instead, properties like boiling point or decomposition temperature are determined. For solid analogs or derivatives, the following protocol is standard.

Methodology: Capillary Method

-

Sample Preparation: A small quantity of the finely powdered, dry organic compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[8][9]

-

Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer's bulb.[8] This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or a digital melting point apparatus.[7][8]

-

Heating: The apparatus is heated gently and uniformly. The heating rate should be slow, approximately 1-2°C per minute, especially near the expected melting point to ensure thermal equilibrium.[8]

-

Observation: The temperature at which the substance first begins to liquefy is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[10][11]

-

Purity Assessment: A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, whereas impurities tend to depress and broaden the melting range.[7][8]

Solubility Determination

Solubility data is vital for selecting appropriate solvents for reactions, purification, formulation, and biological testing.

Methodology: Qualitative and Quantitative Assessment

-

Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).[12]

-

Qualitative Test: To a test tube containing approximately 1 mL of the chosen solvent, a small, pre-weighed amount of this compound (e.g., 1-5 mg) is added.[13]

-

Mixing: The mixture is vortexed or shaken vigorously for a set period (e.g., 60 seconds) at a controlled temperature.[12]

-

Observation: The sample is visually inspected for dissolution. Complete dissolution indicates solubility. If the compound does not dissolve, it is classified as insoluble.[12][14]

-

Quantitative Analysis (for soluble compounds): To determine the precise solubility, a saturated solution is prepared by adding an excess of the compound to a known volume of solvent and allowing it to equilibrate. The supernatant is then carefully removed and diluted, and the concentration is determined using an analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[15]

Stability Analysis using HPLC

Evaluating the stability of a compound under various conditions (e.g., temperature, pH, light) is critical for determining its shelf-life and appropriate storage conditions.[16] High-Performance Liquid Chromatography (HPLC) is the premier technique for stability-indicating assays.[17][18]

Methodology: HPLC-Based Stability Assay

-

Standard Preparation: A stock solution of this compound of known concentration is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions as per ICH guidelines (e.g., acidic/basic hydrolysis, oxidation, photolytic and thermal degradation).[19]

-

Chromatographic Conditions: A validated stability-indicating HPLC method is used. This typically involves a reversed-phase C18 column with a gradient mobile phase (e.g., water/acetonitrile or water/methanol with modifiers like formic acid or ammonium acetate) and UV detection at the compound's λmax (approx. 238 nm).[20]

-

Analysis: At specified time intervals, samples from the stress conditions are injected into the HPLC system.

-

Data Interpretation: The chromatograms are analyzed to quantify the remaining parent compound and detect the formation of any degradation products. The method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks.[19][20]

Mandatory Visualizations

Mechanism of Action: NF-κB Signaling Pathway Inhibition

Jietacin A, a close structural analog of this compound, has been identified as an inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[21] This pathway is a critical regulator of inflammatory responses, cell proliferation, and survival.[21][22] Jietacins are reported to inhibit the nuclear translocation of NF-κB by preventing its association with importin α, a key step for its entry into the nucleus.[21]

Caption: this compound inhibits the NF-κB pathway by blocking NF-κB's association with importin.

Experimental Workflow: Natural Product Characterization

The discovery and characterization of a novel natural product like this compound follows a systematic and multi-step workflow, from initial isolation to final biological evaluation.

Caption: General workflow for the isolation and characterization of a natural product like this compound.

References

- 1. Jietacins A and B, new nematocidal antibiotics from a Streptomyces sp. Taxonomy, isolation, and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Jietacins, azoxy antibiotics with potent nematocidal activity: Design, synthesis, and biological evaluation against parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structures of jietacines: unique alpha,beta-unsaturated azoxy antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. a2bchem.com [a2bchem.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. byjus.com [byjus.com]

- 11. pennwest.edu [pennwest.edu]

- 12. chem.ws [chem.ws]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. scribd.com [scribd.com]

- 15. quora.com [quora.com]

- 16. ijcrt.org [ijcrt.org]

- 17. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]

- 18. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tnsroindia.org.in [tnsroindia.org.in]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. Jietacins, azoxy natural products, as novel NF-κB inhibitors: Discovery, synthesis, biological activity, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Jietacin Derivative Inhibits TNF-α-Mediated Inflammatory Cytokines Production via Suppression of the NF-κB Pathway in Synovial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Jietacin B: A Technical Guide to its Nematicidal Activity Against the Pine Wood Nematode (Bursaphelenchus lignicolus)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of Jietacin B against Bursaphelenchus lignicolus, now scientifically recognized as Bursaphelenchus xylophilus, the causative agent of pine wilt disease. This document synthesizes available data on its nematicidal efficacy, details relevant experimental methodologies, and visualizes potential molecular pathways involved in the nematode's response.

Executive Summary

Quantitative Nematicidal Activity

While direct LC50 values for this compound against Bursaphelenchus xylophilus are not detailed in the most recent accessible literature, the compound's high efficacy has served as a benchmark for the development of new azo and azoxy-based nematicides. A 2024 study synthesized a series of such compounds and evaluated their activity, providing a strong reference for the potency of this chemical class. For context, the positive control used in these recent studies, avermectin, showed an LC50 of 2.43 µg/mL against B. xylophilus[2].

Table 1: Nematicidal Activity of Jietacin-Inspired Compounds against Bursaphelenchus xylophilus

| Compound ID | LC50 (µg/mL) after 24h | Reference |

| Avermectin (Control) | 2.43 | [2] |

| Ia | 1.37 | [2] |

| IIa | 1.12 | [2] |

| IIc | 0.889 | [2] |

| IId | 1.56 | [2] |

| IVa | 1.10 | [2] |

Data sourced from a study on novel azo and azoxy compounds designed based on the structure of jietacins[2].

Experimental Protocols

The following methodologies are based on established protocols for assessing the nematicidal activity of compounds against Bursaphelenchus xylophilus.

Nematode Culture and Extraction

-

Maintenance: Bursaphelenchus xylophilus is maintained on cultures of the fungus Botrytis cinerea grown on Potato Dextrose Agar (PDA). Cultures are kept in darkness at a constant temperature of 28.0 °C for approximately 7 days to allow for nematode proliferation[2].

-

Extraction: Nematodes are harvested from the culture plates using the Baermann funnel method. This technique separates the nematodes from the agar and fungal mycelium. The collected nematode suspension is then diluted to a working concentration of 5,000-6,000 individuals per milliliter[2].

In Vitro Nematicidal Bioassay

This protocol outlines the steps for determining the lethal concentration (LC50) of a test compound against B. xylophilus.

-

Preparation of Test Solutions:

-

The test compound (e.g., this compound or its analogues) is initially dissolved in dimethyl sulfoxide (DMSO).

-

A series of gradient dilutions are prepared using sterile distilled water that contains 1.00‰ Tween 80 to aid in solubility and dispersion[2].

-

-

Assay Procedure:

-

The bioassay is conducted in a 96-well microplate.

-

Into each well, 10.0 µL of the test solution is added, followed by 90 µL of the nematode suspension (containing approximately 500-600 nematodes).

-

A positive control (e.g., avermectin) and a negative control (distilled water with DMSO) are included in each assay plate.

-

Each treatment, including controls, is replicated three times[2].

-

-

Incubation and Evaluation:

-

The plates are incubated at 25.0 °C for 24 hours.

-

Following incubation, the mortality of the nematodes is assessed by microscopic observation. Nematodes are considered dead if they do not respond to probing with a fine needle.

-

The mortality data is statistically analyzed to calculate the LC50 value for the test compound[2].

-

References

Jietacins as Novel NF-κB Inhibitors: A Technical Guide

Disclaimer: Scientific literature to date has primarily focused on the NF-κB inhibitory properties of Jietacin A and its synthetic derivatives. Specific data on Jietacin B in this context is not currently available. This guide provides a comprehensive overview of the Jietacin class as NF-κB inhibitors, drawing from research on Jietacin A and its analogues.

Executive Summary

The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in a variety of diseases, making it a key target for therapeutic intervention. The Jietacins, a class of azoxy natural products, have emerged as a novel class of NF-κB inhibitors.[2][3] This technical guide details the mechanism of action, quantitative biological activity, and experimental protocols associated with Jietacins as inhibitors of the NF-κB signaling pathway. The primary focus of the available research has been on Jietacin A and its synthetic derivatives, which have demonstrated potent inhibition of NF-κB nuclear translocation.[2][3]

Mechanism of Action

Jietacins exert their inhibitory effect on the NF-κB pathway through a distinct mechanism of action that differentiates them from many other NF-κB inhibitors. Instead of targeting the upstream signaling components like IκB kinase (IKK), Jietacins directly interfere with the nuclear translocation of the active NF-κB complex.[3][4]

The core mechanism involves the following key steps:

-

Direct Interaction with NF-κB: Jietacin A and its derivatives have been shown to interact with the NF-κB p65 subunit.[4]

-

Targeting of N-terminal Cysteine: The inhibitory activity is dependent on the N-terminal cysteine and a neighboring Arg-Ser-Ala-Gly-Ser-Ile (RSAGSI) domain of NF-κB.[2][3]

-

Inhibition of Importin α Association: A key step in the nuclear import of NF-κB is its association with importin α. A synthesized jietacin derivative, compound 25, has been found to inhibit this association, thereby preventing the translocation of NF-κB into the nucleus.[2][3]

-

Suppression of p65 Phosphorylation: In synovial cells, a jietacin derivative (JD) was found to suppress the production of inflammatory cytokines by selectively inhibiting the phosphorylation of the p65 subunit of NF-κB.[4][5]

This targeted approach at a later stage of the NF-κB activation cascade presents a promising avenue for therapeutic development with potentially fewer off-target effects.

Signaling Pathway Diagram

Caption: Inhibition of the NF-κB signaling pathway by Jietacins.

Quantitative Data

The following tables summarize the quantitative data available for Jietacin A and its derivatives on the inhibition of NF-κB signaling and downstream inflammatory responses.

Table 1: Inhibition of NF-κB Nuclear Translocation and Cell Viability

| Compound | Cell Line | Assay | IC₅₀ / Effect | Reference |

| Jietacin A | Various Cancer Cells | NF-κB Nuclear Translocation | Inhibited | [2][3] |

| Jietacin A | Cancer Cells | Cell Viability | Reduced | [2][3] |

| Derivative 25 | - | NF-κB Inhibition | Potent effect | [2][3] |

Table 2: Effect of a Jietacin Derivative (JD) on TNF-α-Induced Gene Expression in SW982 Synovial Cells

| Gene | Treatment | Fold Change vs. Vehicle | p-value | Reference |

| IL1B mRNA | TNF-α | Significantly Increased | < 0.001 | [4] |

| IL1B mRNA | TNF-α + JD (1.25 µg/mL) | Inhibited Increase | < 0.001 | [4] |

| IL-1β protein | TNF-α | Significantly Increased | < 0.001 | [4] |

Note: This table presents a subset of the data for illustrative purposes. The original study provides a more extensive analysis of various cytokines and chemokines.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on Jietacins and NF-κB inhibition.

Cell Culture and Treatment

-

Cell Lines: Human synovial sarcoma cell line (SW982) and human primary synovial fibroblasts (hPSFs) are commonly used.[5]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: For stimulation, cells are often treated with recombinant human TNF-α. The Jietacin derivative (JD) is added to the culture medium at specified concentrations, typically for a pre-incubation period before TNF-α stimulation.[4]

Western Blotting for Phosphorylated p65

This protocol is used to assess the phosphorylation status of the NF-κB p65 subunit.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a bicinchoninic acid (BCA) protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated p65 and total p65. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This method is employed to quantify the mRNA levels of NF-κB target genes.

-

RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

-

qPCR: The qPCR is performed using a real-time PCR system with specific primers for the target genes (e.g., IL1B, IL6, IL8) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Experimental Workflow Diagram

Caption: A generalized experimental workflow for studying Jietacin's effects.

Conclusion

The Jietacin family of natural products, particularly Jietacin A and its synthetic derivatives, represent a promising new class of NF-κB inhibitors. Their unique mechanism of action, which involves the direct inhibition of NF-κB nuclear translocation, offers a potential therapeutic advantage. The available data demonstrates their ability to suppress inflammatory responses in cellular models. Further research, especially focusing on the specific activities of other members of the Jietacin family like this compound, is warranted to fully elucidate their therapeutic potential in treating NF-κB-driven diseases.

References

- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Jietacins, azoxy natural products, as novel NF-κB inhibitors: Discovery, synthesis, biological activity, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Jietacin Derivative Inhibits TNF-α-Mediated Inflammatory Cytokines Production via Suppression of the NF-κB Pathway in Synovial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Jietacin B: A Technical Guide to the Targeted Inhibition of NF-κB via N-Terminal Cysteine Modification

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transcription factor Nuclear Factor-kappa B (NF-κB) is a cornerstone of the inflammatory response, immune regulation, and cellular survival. Its dysregulation is a hallmark of numerous pathologies, including chronic inflammatory diseases, autoimmune disorders, and cancer, making it a prime target for therapeutic intervention. Jietacins, a class of natural products characterized by a unique vinylazoxy functional group, have emerged as potent inhibitors of the NF-κB signaling pathway. This technical guide provides an in-depth examination of the mechanism by which Jietacin B and its derivatives exert their inhibitory effects, focusing on the direct covalent modification of the N-terminal cysteine residue (Cys38) of the p65/RelA subunit of NF-κB. We will detail the specific molecular interactions, present quantitative data on its efficacy, outline key experimental protocols for studying this mechanism, and provide visual representations of the relevant pathways and workflows.

The NF-κB Signaling Pathway: A Primer

The NF-κB family of transcription factors comprises five members in mammals: RelA (p65), RelB, c-Rel, p50 (NF-κB1), and p52 (NF-κB2). These proteins form various homodimers and heterodimers that regulate the expression of hundreds of genes involved in diverse biological processes.[1][2] In most unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with a family of inhibitor proteins known as IκBs (Inhibitor of κB).[2]

Two primary signaling pathways lead to NF-κB activation: the canonical and non-canonical pathways.[1]

-

Canonical Pathway: This is the most common route of activation, typically triggered by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), lipopolysaccharide (LPS), or growth factors.[3] These stimuli activate the IκB kinase (IKK) complex, which then phosphorylates the IκBα protein.[3] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks a nuclear localization sequence (NLS) on the NF-κB dimer (most commonly the p65/p50 heterodimer), allowing it to translocate into the nucleus, bind to specific DNA sequences (κB sites) in the promoter regions of target genes, and initiate transcription.

-

Non-Canonical Pathway: This pathway is activated by a smaller subset of stimuli, such as lymphotoxin B, and is crucial for the development of lymphoid organs.[3] It involves the activation of NF-κB inducing kinase (NIK) and the IKKα homodimer, leading to the processing of the p100 precursor into the mature p52 subunit, which then translocates to the nucleus with RelB.[3]

The p65 subunit is a critical component of the canonical pathway, and its N-terminal Rel Homology Domain (RHD) contains key residues for DNA binding and dimerization. Notably, cysteine 38 (Cys38) within this domain has been identified as a crucial site for redox regulation and a vulnerable point for inhibition by electrophilic small molecules.[4][5][6] Alkylation of this residue can directly impede NF-κB's ability to bind DNA or interact with the nuclear import machinery.[4][7]

This compound: Mechanism of Covalent Modification

Jietacin A and B are azoxy-containing natural products originally isolated from Streptomyces sp.[8] Subsequent research focused on synthesizing derivatives to enhance potency and elucidate the structure-activity relationship.[9][10][11] A key derivative, (Z)-2-(8-oxodec-9-yn-1-yl)-1-vinyldiazene 1-oxide (referred to as Jietacin Derivative or JD), demonstrated potent NF-κB inhibitory effects.[9][12][13]

The primary mechanism of action for this compound and its active derivatives is the direct targeting of the NF-κB p65 subunit.[9] Unlike inhibitors that act upstream on the IKK complex, Jietacins function by covalently modifying the highly conserved N-terminal cysteine residue, Cys38.[9]

The key steps of this inhibitory mechanism are:

-

Direct Interaction: The vinylazoxy group of the Jietacin molecule acts as an electrophile, making it reactive towards nucleophilic residues like cysteine.[9]

-

Covalent Modification: Jietacin forms a covalent bond with the sulfhydryl group of Cys38 on the p65 subunit of the free NF-κB dimer in the cytoplasm.[9] This alkylation event is the critical inhibitory step.

-

Inhibition of Nuclear Import: The modification of Cys38, along with the neighboring Arg-Ser-Ala-Gly-Ser-Ile (RSAGSI) domain, sterically hinders the association between p65 and importin α.[9] Importin α is a key adaptor protein that recognizes the NLS of p65 and facilitates its transport into the nucleus.

-

Cytoplasmic Sequestration: By blocking the p65-importin α interaction, Jietacin effectively prevents the nuclear translocation of the active NF-κB dimer, thus sequestering it in the cytoplasm and preventing the transcription of its target inflammatory genes.[9][12][13]

This targeted approach offers a high degree of specificity for the NF-κB pathway, as it does not interfere with other upstream signaling kinases.[12][13]

Quantitative Data on Jietacin Derivative (JD) Activity

The anti-inflammatory efficacy of the Jietacin derivative (JD) has been quantified in synovial cells, a key cell type in osteoarthritis pathology.[13] Studies using the SW982 synovial cell line and human primary synovial fibroblasts (hPSFs) demonstrate that JD potently suppresses the inflammatory response induced by TNF-α.[12][13][14]

Table 1: Effect of Jietacin Derivative (JD) on TNF-α-Induced Cytokine Expression

This table summarizes the inhibitory effect of JD on the mRNA and protein expression of key pro-inflammatory cytokines. Cells were stimulated with TNF-α in the presence or absence of JD.

| Cytokine | Cell Type | Treatment | Concentration (µg/mL) | Inhibition of Expression | Reference |

| IL-1β | SW982 | TNF-α + JD | 1.25 | Significant reduction in mRNA (p < 0.001) and protein (p = 0.005) | [12] |

| TNF-α + JD | 2.5 | Significant reduction in mRNA (p < 0.001) and protein (p < 0.001) | [12] | ||

| IL-6 | SW982 | TNF-α + JD | 1.25 / 2.5 | Significant reduction in mRNA and protein levels | [15] |

| hPSFs | TNF-α + JD | 2.5 | Significant reduction in mRNA and protein levels | [16] | |

| IL-8 | SW982 | TNF-α + JD | 1.25 / 2.5 | Significant reduction in mRNA and protein levels | [15] |

| hPSFs | TNF-α + JD | 2.5 | Significant reduction in mRNA and protein levels | [16] |

Data compiled from studies on a synovial cell line (SW982) and human primary synovial fibroblasts (hPSFs).[12][15][16]

Table 2: Effect of Jietacin Derivative (JD) on NF-κB p65 Phosphorylation

Phosphorylation of p65 (at Ser536) is a marker of its activation. JD effectively suppresses this activation step in response to TNF-α stimulation.

| Cell Type | Treatment | Concentration (µg/mL) | Inhibition of p65 Phosphorylation | Reference |

| SW982 | TNF-α + JD | 1.25 | Significant suppression (p = 0.002) | [12] |

| TNF-α + JD | 2.5 | Significant suppression (p < 0.001) | [12] | |

| hPSFs | TNF-α + JD | 2.5 | Significant suppression (p < 0.001) | [12] |

Total p65 protein levels remained unchanged, indicating the effect is specific to phosphorylation and not protein expression.[12]

Experimental Protocols

Verifying the mechanism of action of this compound involves a series of standard and specialized molecular biology techniques.

Cell Culture and Treatment

-

Cell Lines: Human synovial sarcoma cell line SW982 or human primary synovial fibroblasts (hPSFs) are commonly used.[14]

-

Culture Conditions: Cells are maintained in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are seeded and allowed to adhere. Before stimulation, the media is often replaced with a low-serum medium. Cells are pre-treated with various concentrations of the Jietacin derivative (e.g., 1.25, 2.5 µg/mL) for a specified time (e.g., 1 hour) before stimulation with a pro-inflammatory agent like recombinant human TNF-α (e.g., 10 ng/mL) for the desired duration (e.g., 6-24 hours for cytokine analysis, 15-30 minutes for phosphorylation analysis).[12][13]

Western Blotting for p65 Phosphorylation and Importins

This protocol is used to assess the levels of total and phosphorylated p65, as well as other relevant proteins like importins.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

-

Rabbit anti-phospho-NF-κB p65 (Ser536)

-

Rabbit anti-NF-κB p65

-

Rabbit anti-Importin α3 / β1

-

Mouse anti-GAPDH (as a loading control)

-

-

Washing & Secondary Antibody: The membrane is washed with TBST and then incubated with HRP-conjugated anti-rabbit or anti-mouse secondary antibodies for 1 hour at room temperature.

-

Detection: After final washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometry analysis is used for quantification.[12]

Site-Directed Mutagenesis and EMSA

This is the definitive experiment to prove that Cys38 is the direct target. While not explicitly performed for this compound in the provided literature, the methodology is based on foundational studies of similar covalent NF-κB inhibitors.[4][7]

-

Plasmid Construction: A mammalian expression vector containing the cDNA for wild-type p65 is used as a template. Site-directed mutagenesis is performed to create a mutant plasmid where the codon for Cys38 is changed to a codon for a non-nucleophilic amino acid, such as serine (C38S).

-

Cell Transfection: Cells (e.g., 293 cells) are transiently transfected with either the wild-type p65 plasmid or the C38S-p65 mutant plasmid.

-

Treatment and Nuclear Extract Preparation: Transfected cells are treated with this compound, followed by stimulation (e.g., with TNF-α) to induce NF-κB activation. Nuclear extracts are then prepared.

-

Electrophoretic Mobility Shift Assay (EMSA):

-

A DNA probe containing the κB consensus sequence is labeled (e.g., with ³²P or a fluorescent tag).

-

The labeled probe is incubated with the nuclear extracts from the different treatment groups.

-

The protein-DNA complexes are resolved on a non-denaturing polyacrylamide gel.

-

The gel is dried and visualized by autoradiography or fluorescence imaging.

-

-

Expected Outcome: this compound will inhibit the DNA binding of wild-type p65, resulting in a diminished or absent band shift on the EMSA. However, it will have no effect on the DNA binding of the C38S-p65 mutant, as the target cysteine residue is absent. This result provides direct evidence that Cys38 is the essential target for the drug's inhibitory activity.[4][7]

Conclusion and Therapeutic Outlook

This compound and its optimized derivatives represent a novel class of NF-κB inhibitors with a distinct and targeted mechanism of action.[9] By selectively forming a covalent adduct with the N-terminal Cys38 residue of the p65 subunit, these compounds effectively prevent the nuclear translocation of NF-κB, a critical step in its activation.[9][12] This mechanism, which blocks the interaction with the nuclear import machinery, has been shown to potently suppress the production of inflammatory mediators in cellular models of osteoarthritis.[12][13][14]

The key takeaways for researchers and drug developers are:

-

Target Specificity: this compound's direct action on p65 offers a more targeted approach compared to upstream kinase inhibitors, potentially reducing off-target effects.

-

Covalent Inhibition: The covalent nature of the interaction can lead to prolonged duration of action and high biochemical efficiency.[17]

-

Therapeutic Potential: The demonstrated anti-inflammatory efficacy makes Jietacin derivatives promising candidates for diseases with pathological NF-κB activation, including rheumatoid arthritis, osteoarthritis, and certain cancers.[9][13][14]

-

Novel Scaffold: The vinylazoxy motif serves as a valuable chemical scaffold for the rational design and development of a new generation of NF-κB-targeted therapeutics.[9]

Further preclinical and clinical investigation is warranted to fully explore the therapeutic potential and safety profile of this promising class of natural product-derived inhibitors.

References

- 1. raybiotech.com [raybiotech.com]

- 2. bosterbio.com [bosterbio.com]

- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 4. Cysteine 38 in p65/NF-kappaB plays a crucial role in DNA binding inhibition by sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cysteine 38 holds the key to NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of cysteine residues of p65/NF-kappaB on the inhibition by the sesquiterpene lactone parthenolide and N-ethyl maleimide, and on its transactivating potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cysteine-38-in-p65-nf-b-plays-a-crucial-role-in-dna-binding-inhibition-by-sesquiterpene-lactones - Ask this paper | Bohrium [bohrium.com]

- 8. Structures of jietacines: unique alpha,beta-unsaturated azoxy antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Jietacins, azoxy natural products, as novel NF-κB inhibitors: Discovery, synthesis, biological activity, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and nematocidal activities of jietacin A and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Jietacins, azoxy antibiotics with potent nematocidal activity: Design, synthesis, and biological evaluation against parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Jietacin Derivative Inhibits TNF-α-Mediated Inflammatory Cytokines Production via Suppression of the NF-κB Pathway in Synovial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Jietacin Derivative Inhibits TNF-α-Mediated Inflammatory Cytokines Production via Suppression of the NF-κB Pathway in Synovial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Dimethyl Fumarate Inhibits the Nuclear Factor κB Pathway in Breast Cancer Cells by Covalent Modification of p65 Protein - PMC [pmc.ncbi.nlm.nih.gov]

The Vinylazoxy Motif of Jietacin B: A Linchpin for its Potent Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Jietacin B, a member of the jietacin family of natural products isolated from Streptomyces sp., has garnered significant attention within the scientific community due to its potent biological activities.[1][2] These activities, primarily nematocidal and anti-inflammatory, are intrinsically linked to a unique structural feature: the vinylazoxy motif.[3][4] This technical guide provides a comprehensive overview of the critical role this functional group plays in the mechanism of action of this compound, with a particular focus on its well-documented inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product synthesis, drug discovery, and the development of novel therapeutic agents.

The Vinylazoxy Motif: A Unique Chemical Entity

The vinylazoxy group is a relatively rare functional group in natural products, characterized by an azoxy moiety directly conjugated with a vinyl group. This arrangement confers unique electronic properties that are believed to be central to the reactivity and biological targeting of the jietacin family. The electrophilic nature of the vinyl group, activated by the adjacent azoxy functionality, makes it a potential Michael acceptor, capable of forming covalent bonds with nucleophilic residues in biological macromolecules.

Mechanism of Action: Inhibition of NF-κB Signaling

A substantial body of evidence indicates that the biological effects of jietacins are mediated through the inhibition of the NF-κB signaling pathway.[5][6] NF-κB is a pivotal transcription factor that regulates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.[5] Its dysregulation is implicated in numerous diseases, making it a prime target for therapeutic intervention.

Jietacins, through their vinylazoxy motif, are proposed to act as potent inhibitors of NF-κB nuclear translocation, a critical step in its activation.[4][5] The mechanism is thought to involve the covalent modification of a specific cysteine residue within the p65 subunit of NF-κB. This modification sterically hinders the interaction between NF-κB and importin α, a nuclear import receptor essential for its transport into the nucleus.[4][5] By preventing nuclear translocation, this compound effectively sequesters NF-κB in the cytoplasm, thereby inhibiting the transcription of its target genes and suppressing downstream inflammatory responses.

Signaling Pathway of this compound's NF-κB Inhibition

Caption: Proposed mechanism of this compound-mediated NF-κB inhibition.

Quantitative Data

| Compound | Assay | Target/Cell Line | Activity | Reference |

| Jietacin A | NF-κB Nuclear Translocation | - | Potent Inhibition | [5][6] |

| Jietacin Derivative (JD) | IL-1B, IL-6, IL-8 mRNA expression | SW982 (synovial cells) | Inhibition at 1.25 & 2.5 µg/mL | [7] |

| Jietacin A | Nematocidal Activity | Bursaphelenchus lignicolus | Potent Activity | [1] |

| Jietacin A | Acute Toxicity | Mouse | LD50 > 300 mg/kg | [4] |

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound.

NF-κB Nuclear Translocation Assay (High-Content Imaging)

This assay quantifies the movement of NF-κB from the cytoplasm to the nucleus upon stimulation.

Methodology:

-

Cell Culture: Seed a suitable cell line (e.g., HeLa, RAW264.7) in a 96-well imaging plate and allow to adhere overnight.[8]

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound or a vehicle control for 1-2 hours.

-

Stimulation: Induce NF-κB activation by treating the cells with a known stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β), for a predetermined optimal time (typically 30-60 minutes).[8]

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1-0.5% Triton X-100 in PBS.

-

Immunofluorescence Staining:

-

Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with a primary antibody against the p65 subunit of NF-κB.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst).

-

-

Imaging and Analysis: Acquire images using a high-content imaging system.[8] The software is used to define the nuclear and cytoplasmic compartments based on the nuclear stain. The ratio of nuclear to cytoplasmic NF-κB fluorescence intensity is calculated to determine the extent of translocation. A decrease in this ratio in this compound-treated cells compared to the stimulated control indicates inhibition.

Co-Immunoprecipitation Assay for NF-κB and Importin α Interaction

This assay is used to determine if this compound disrupts the physical interaction between NF-κB and importin α.

Methodology:

-

Cell Lysis: Treat cells with this compound and a stimulus as described above. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody specific for the p65 subunit of NF-κB overnight at 4°C.

-

Add protein A/G-agarose beads to capture the antibody-protein complexes.

-

Wash the beads several times to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against importin α.

-

Detect the presence of importin α using a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate.

-

-

Analysis: A reduced amount of co-immunoprecipitated importin α in the this compound-treated samples compared to the control indicates that this compound disrupts the interaction between NF-κB and importin α.

Experimental Workflow for Characterizing this compound's Activity

Caption: A logical workflow for investigating this compound's activity.

Conclusion

The vinylazoxy motif is unequivocally a key determinant of this compound's biological activity. Its role as a Michael acceptor, enabling the covalent modification of the p65 subunit of NF-κB, provides a clear and compelling mechanism for the compound's potent anti-inflammatory effects. The detailed understanding of this mechanism, supported by the experimental approaches outlined in this guide, offers a solid foundation for the rational design of novel therapeutics targeting the NF-κB signaling pathway. Further investigation into the precise binding kinetics, selectivity, and in vivo efficacy of this compound and its derivatives will be crucial for translating this promising natural product into a clinically viable drug candidate.

References

- 1. e-century.us [e-century.us]

- 2. Jietacins A and B, new nematocidal antibiotics from a Streptomyces sp. Taxonomy, isolation, and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Jietacins, azoxy natural products, as novel NF-κB inhibitors: Discovery, synthesis, biological activity, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nuclear factor kappa B (NF‐κB) translocation [bio-protocol.org]

- 7. mdpi.com [mdpi.com]

- 8. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Initial Studies on the Nematocidal Properties of Jietacin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jietacin B, a naturally occurring azoxy antibiotic isolated from Streptomyces species, has demonstrated significant potential as a nematocidal agent. This technical guide synthesizes the initial findings on the nematocidal properties of this compound and its analogs, providing a comprehensive overview for researchers and professionals in the field of drug development and crop protection. While specific quantitative data and mechanistic pathways for this compound are not extensively detailed in publicly available literature, this document compiles the existing knowledge on the jietacin class of compounds and outlines established experimental protocols for the evaluation of their nematocidal efficacy.

Jietacins A and B are recognized for their potent activity against the pine wood nematode, Bursaphelenchus lignicolus, a major pest in forestry.[1] The molecular formula of this compound is C19H36N2O2.[1] The unique vinylazoxy functional group is a characteristic feature of the jietacin family, which is believed to be crucial for their biological activity.

Quantitative Nematocidal Activity

| Compound ID | LC50 (μg/mL) against B. xylophilus |

| Ia | 1.37 |

| IIa | 1.12 |

| IIc | 0.889 |

| IId | 1.56 |

| IVa | 1.10 |

| Avermectin | 2.43 |

Table 1: Nematicidal activity of novel jietacin-based compounds against Bursaphelenchus xylophilus.[2]

Experimental Protocols

While a specific, detailed protocol for the nematocidal testing of this compound is not provided in the initial studies, a generalized methodology can be constructed based on established practices for evaluating nematicidal agents against Bursaphelenchus species.

Nematode Culture and Preparation

-

Species: Bursaphelenchus lignicolus or Bursaphelenchus xylophilus.

-

Culture Medium: Nematodes are typically cultured on fungal mats, such as Botrytis cinerea, grown on a suitable agar medium (e.g., potato dextrose agar - PDA).

-

Incubation: Cultures are maintained at approximately 25°C.

-

Extraction: Nematodes are harvested from the culture plates using the Baermann funnel technique. This method separates the nematodes from the fungal and agar debris.

-

Washing and Suspension: The collected nematodes are washed multiple times with sterile water to remove any remaining debris and then suspended in a known volume of sterile water. The concentration of nematodes in the suspension is determined using a counting chamber under a microscope.

This compound Preparation

-

Stock Solution: A stock solution of this compound is prepared by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), due to its likely low aqueous solubility.

-

Serial Dilutions: A series of dilutions are prepared from the stock solution to achieve the desired test concentrations. The final concentration of the solvent in the assay should be kept low (typically <1%) to avoid any toxic effects on the nematodes.

Nematocidal Assay

-

Assay Format: The assay is typically performed in multi-well plates (e.g., 96-well plates).

-

Procedure:

-

A defined volume of the nematode suspension (containing a specific number of nematodes, e.g., 50-100) is added to each well.

-

An equal volume of the this compound test solution (at various concentrations) is then added to the wells.

-

Control wells should contain the nematode suspension and the solvent at the same concentration used in the test wells.

-

A positive control using a known nematicide (e.g., Avermectin) can also be included.

-

-

Incubation: The plates are incubated at 25°C for a specified period, typically 24, 48, or 72 hours.

Mortality Assessment

-

Observation: After the incubation period, the nematodes in each well are observed under an inverted microscope.

-

Criteria for Death: Nematodes are considered dead if they are immobile and do not respond to a physical stimulus (e.g., gentle prodding with a fine needle).

-

Data Analysis: The number of dead and live nematodes in each well is counted. The percentage of mortality is calculated for each concentration of this compound. The LC50 or EC50 value is then determined using probit analysis or other appropriate statistical methods.

Visualizations

Experimental Workflow

Caption: A generalized workflow for assessing the nematocidal activity of this compound.

Hypothetical Signaling Pathway

The precise molecular target and signaling pathway of this compound in nematodes have not yet been elucidated. However, based on the mode of action of other nematicides, a hypothetical pathway can be proposed for further investigation. It is plausible that this compound, like many other natural product-based nematicides, could interfere with critical neuronal or metabolic pathways in the nematode.

Caption: A hypothetical model of this compound's potential modes of action in nematodes.

Conclusion and Future Directions

Initial studies on this compound and its analogs reveal a promising new class of nematocidal compounds. The potent activity of synthetic derivatives against Bursaphelenchus xylophilus underscores the potential of the jietacin scaffold for the development of novel nematicides. However, a significant knowledge gap remains concerning the specific activity and mechanism of action of this compound itself.

Future research should focus on:

-

Quantitative Activity: Determining the precise EC50/LC50 values of this compound against a range of economically important plant-parasitic nematodes.

-

Mechanism of Action: Identifying the specific molecular target(s) of this compound in nematodes. This could involve target-based screening, genetic studies with model organisms like Caenorhabditis elegans, and biochemical assays.

-

Signaling Pathways: Elucidating the downstream signaling cascades that are disrupted by this compound, leading to nematode paralysis and death.

-

Structure-Activity Relationship (SAR): Further exploring the SAR of the jietacin scaffold to optimize potency, selectivity, and environmental safety.

A deeper understanding of these aspects will be crucial for the rational design and development of this compound-based nematicides for agricultural and forestry applications.

References

Early Research on Jietacin B and its Derivatives: A Technical Guide

This technical guide provides an in-depth overview of the early research concerning Jietacin B, a member of the jietacin class of azoxy antibiotics. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the compound's discovery, biological activity, and the initial exploration of its derivatives.

Introduction

Jietacins A and B were first identified and isolated from the culture broth of a Streptomyces species.[1] These natural products were distinguished by their unique α,β-unsaturated azoxy functional group.[2] Initial studies revealed that both Jietacin A and B possess potent nematocidal activity, particularly against the pine wood nematode, Bursaphelenchus lignicolus.[1][3] Subsequent research has also uncovered the potential of jietacin derivatives as inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, suggesting a broader therapeutic potential.[4][5] This guide focuses on the foundational research that established the biological significance of this compound and paved the way for the synthesis and evaluation of its early derivatives.

Quantitative Biological Data

The following tables summarize the key quantitative data from early and subsequent related research on jietacins and their derivatives, focusing on their nematocidal and cytotoxic activities.

Table 1: Nematocidal Activity of Jietacin Derivatives against Bursaphelenchus xylophilus

| Compound | LC50 (μg·mL⁻¹)[6] |

| IIc | 0.889 |

| IVa | 1.10 |

| IIa | 1.12 |

| Ia | 1.37 |

| IId | 1.56 |

| Avermectin (Control) | 2.43 |

Table 2: In Vivo Nematocidal Activity of Jietacin Derivatives against Meloidogyne

| Compound | Concentration (μg·mL⁻¹) | Inhibition Rate (%)[6] |

| Ib | 80 | 89.0 |

| 40 | 81.6 | |

| Ic | 80 | 95.6 |

| 40 | 75.7 | |

| IIc | 80 | 96.3 |

| 40 | 41.2 | |

| IVa | 80 | 86.8 |

| 40 | 78.7 |

Table 3: Acute Toxicity of Jietacin A

| Compound | Route of Administration | Species | LD50[7] |

| Jietacin A | Oral | Mouse | > 300 mg/kg |

Experimental Protocols

This section details the methodologies for key experiments cited in the early research on jietacins.

Nematocidal Activity Assay (In Vitro)

The following protocol is based on the general methods described for testing nematocidal activity against Bursaphelenchus xylophilus.[6]

-

Nematode Culture: B. xylophilus is cultured on a lawn of Botrytis cinerea grown on potato dextrose agar (PDA) plates at 25°C.

-

Sample Preparation: Test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create stock solutions. A series of dilutions are then prepared in sterile water containing a small percentage of surfactant (e.g., Tween 80) to ensure solubility.

-

Assay Procedure:

-

A suspension of B. xylophilus is prepared in sterile water and the concentration of nematodes is adjusted to approximately 100-200 nematodes per 100 µL.

-

In a 96-well microplate, 100 µL of the nematode suspension is added to each well.

-

100 µL of the test compound dilution is then added to each well. Control wells receive the solvent and surfactant solution without the test compound. A positive control, such as avermectin, is also included.

-

The plates are incubated at 25°C for 24-72 hours.

-

-

Data Analysis: After incubation, the number of motile and non-motile (dead) nematodes in each well is counted under a dissecting microscope. The mortality rate is calculated, and the LC50 value (the concentration of the compound that causes 50% mortality) is determined using probit analysis.

NF-κB Nuclear Translocation Inhibition Assay

The following is a generalized protocol for assessing the inhibition of NF-κB nuclear translocation, a key mechanism of action for some jietacin derivatives.[4][8]

-

Cell Culture: A suitable cell line with a robust NF-κB signaling pathway, such as a human synovial cell line (e.g., SW982) or a cancer cell line with constitutive NF-κB activity, is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[8]

-

Compound Treatment and Stimulation:

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

The cells are pre-incubated with various concentrations of the jietacin derivative for a specified period (e.g., 1-2 hours).

-

NF-κB activation is then induced by treating the cells with a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) for a short period (e.g., 30 minutes). Control cells are left unstimulated.

-

-

Immunofluorescence Staining:

-

After stimulation, the cells are fixed with paraformaldehyde and permeabilized with a detergent-based buffer (e.g., Triton X-100).

-

The cells are then incubated with a primary antibody specific for an NF-κB subunit (e.g., p65).

-

Following washing, the cells are incubated with a fluorescently labeled secondary antibody.

-

The cell nuclei are counterstained with a DNA-binding dye such as DAPI.

-

-

Microscopy and Image Analysis: The subcellular localization of the NF-κB p65 subunit is visualized using a fluorescence microscope. In unstimulated or effectively treated cells, the fluorescence is predominantly cytoplasmic. In TNF-α stimulated cells without an effective inhibitor, the fluorescence is concentrated in the nucleus. The degree of nuclear translocation can be quantified using image analysis software.

Synthesis of Jietacin Analogs

The synthesis of early jietacin analogs primarily involved modifications to the aliphatic side chain to explore structure-activity relationships. A general approach involved the preparation of α,β-unsaturated azoxy compounds from phenylselenomethyl azoxy compounds as key intermediates.[9]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanism of NF-κB inhibition by jietacin derivatives and a typical workflow for evaluating their nematocidal activity.

Caption: Proposed mechanism of NF-κB inhibition by a jietacin derivative.

Caption: Workflow for in vitro nematocidal activity assay.

Structure-Activity Relationship (SAR)

Early SAR studies focused on modifying the aliphatic side chain of Jietacin A.[9] More recent research on novel azoxy compounds designed based on the jietacin scaffold has provided further insights. For nematocidal activity against B. xylophilus, it was found that having an electron-donating group and a small substituent at the 4-position of a phenylhydrazine-based scaffold was favorable for activity.[6] This suggests that both the electronic properties and the steric bulk of substituents on the core structure play a crucial role in the nematocidal potency of these compounds.

In the context of NF-κB inhibition, the vinylazoxy and ynone groups in a fully synthesized derivative were found to be important for its potent effect.[4] The inhibitory action was dependent on the N-terminal cysteine of NF-κB, indicating that the electrophilic nature of these functional groups is likely key to their mechanism of action.[4]

Conclusion

The early research on this compound and its related compounds established a novel class of natural products with significant biological activities. The initial discovery of their potent nematocidal effects has led to the design and synthesis of new derivatives with improved efficacy. Furthermore, the identification of the NF-κB signaling pathway as a molecular target has opened up new avenues for the development of these compounds as potential anti-inflammatory and anti-cancer agents. The foundational studies summarized in this guide have provided a solid framework for the ongoing exploration of the therapeutic potential of the jietacin class of molecules.

References

- 1. Jietacin Derivative Inhibits TNF-α-Mediated Inflammatory Cytokines Production via Suppression of the NF-κB Pathway in Synovial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Jietacins A and B, new nematocidal antibiotics from a Streptomyces sp. Taxonomy, isolation, and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Jietacins, azoxy natural products, as novel NF-κB inhibitors: Discovery, synthesis, biological activity, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Jietacins, azoxy antibiotics with potent nematocidal activity: Design, synthesis, and biological evaluation against parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Jietacin Derivative Inhibits TNF-α-Mediated Inflammatory Cytokines Production via Suppression of the NF-κB Pathway in Synovial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and nematocidal activities of jietacin A and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on the Azoxy Functional Group in Natural Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azoxy functional group, characterized by the RN=N⁺(O⁻)R' moiety, represents a small but intriguing class of functionalities found in a diverse array of natural products.[1][2][3] These compounds, isolated from various sources including bacteria, fungi, plants, and marine sponges, exhibit a wide range of significant biological activities, such as antibacterial, antifungal, nematicidal, and cytotoxic effects.[4][5] The unique chemical structure and potent bioactivities of azoxy-containing natural products have garnered considerable attention from the scientific community, paving the way for advancements in natural product chemistry, total synthesis, and biosynthesis. This technical guide provides an in-depth overview of the foundational research on this fascinating class of molecules, with a focus on their biosynthesis, biological activities, and the experimental methodologies used for their study.

Chemical Properties and Spectroscopic Characterization

The azoxy group's distinct electronic and structural features impart specific chemical properties to the natural products that contain it. Spectroscopic techniques are crucial for the identification and characterization of these compounds.

Key Spectroscopic Features:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structure elucidation. The protons and carbons adjacent to the azoxy group exhibit characteristic chemical shifts. For example, in azodyrecins, specific proton and carbon signals are key to identifying the core structure and stereochemistry.[2][6][7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the molecular formula. Tandem MS (MS/MS) fragmentation studies are invaluable for elucidating the structure and biosynthesis by analyzing key intermediates.[8]

-

Infrared (IR) Spectroscopy: The N=N stretching vibration of the azoxy group typically appears in the region of 1500-1400 cm⁻¹.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Aromatic azoxy compounds often display characteristic UV absorption maxima that can be useful for their detection and quantification.[9]

A selection of physicochemical properties of representative azoxy natural products is presented in Table 1.

Table 1: Physicochemical Properties of Selected Azoxy Natural Products

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Solubility | Source Organism | Reference(s) |

| Macrozamin | C₁₃H₂₄N₂O₁₁ | 384.34 | Powder | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Cycas species | [3][10] |

| Jietacin A | C₁₈H₃₄N₂O₂ | 310.5 | - | - | Streptomyces sp. | [11][12] |

| Azoxymycins | e.g., C₂₇H₂₆N₄O₇ (B) | 518.52 (B) | Yellow | - | Streptomyces chattanoogensis | [9] |

| Azoxybacilin | C₇H₁₂N₂O₅ | 204.18 | - | - | Bacillus cereus | [1][13] |

| Schizocommunin | C₁₈H₁₃N₃O₂ | 303.32 | - | - | Schizophyllum commune | [4] |

Biosynthesis of the Azoxy Functional Group

The formation of the characteristic N=N⁺(O⁻) bond in natural products is a fascinating enzymatic process. Research has revealed two primary biosynthetic pathways, differing between aromatic and aliphatic azoxy compounds.

Aromatic Azoxy Compound Biosynthesis

The biosynthesis of aromatic azoxy compounds, such as azoxymycins, is proposed to proceed through a nitrogen radical coupling mechanism .[7] This pathway involves the dimerization of two precursor molecules. A key enzymatic step is the oxidation of an amino group to a nitroso analogue, catalyzed by a nonheme diiron N-oxygenase.[14]

Aliphatic Azoxy Compound Biosynthesis

A distinct mechanism is employed for the biosynthesis of aliphatic azoxy natural products like valanimycin and azodyrecins.[7][8] This pathway involves the N-hydroxylation of an amine precursor, a reaction mediated by a flavin-dependent monooxygenase.[7] This is followed by the formation of an O-seryl intermediate by a tRNA-utilizing enzyme, which is then thought to undergo an intramolecular rearrangement and oxidation to form the azoxy bond.[7]

Biological Activities and Mechanisms of Action

Azoxy natural products display a remarkable range of biological activities, making them promising candidates for drug development. A summary of the activities of key compounds is presented in Table 2.

Table 2: Biological Activities of Selected Azoxy Natural Products

| Compound | Biological Activity | Target Organism/Cell Line | Reported IC₅₀/Activity | Reference(s) |

| Azoxymycin B | Cytotoxic | Human leukemia HL-60 cells | 2.2 µM | [14] |

| Azodyrecin B | Cytotoxic | Human leukemia HL-60 cells | 2.2 µM | [14] |

| Azodyrecin E | Cytotoxic | Jurkat cells | 3.36 µM | [7] |

| Valanimycin | Cytotoxic | Mouse leukemia L1210 cells | 0.8 pg/mL | - |

| Azoxybacilin | Antifungal | Saccharomyces cerevisiae | IC₅₀ = 3 µg/mL for enzyme induction inhibition | [15][16] |

| Jietacin A & B | Nematicidal | Bursaphelenchus lignicolus | Potent activity | [12] |

| Schizocommunin | Cytotoxic | Mouse lymphoma L1210 cells | - | [4] |

Antifungal Mechanism of Azoxybacilin

Azoxybacilin exhibits its antifungal properties by interfering with sulfur metabolism in fungi. Specifically, it inhibits the expression of the sulfite reductase gene (MET10) and its transcriptional activator (MET4).[15][16] This disruption of the sulfate assimilation pathway deprives the fungal cells of essential sulfur-containing amino acids, leading to growth inhibition.

Cytotoxicity and Apoptosis Induction

Several azoxy natural products, including azoxymycins and azodyrecins, have demonstrated potent cytotoxic activity against various cancer cell lines. While the precise signaling pathways for many of these compounds are still under investigation, apoptosis is a commonly implicated mechanism of cell death. General apoptotic signaling can be triggered through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.[17][18][19] For instance, the synthetic azoxy compound azoxystrobin has been shown to induce apoptosis through the PI3K/AKT and MAPK signaling pathways.[20] It is plausible that natural azoxy compounds engage similar pathways to exert their cytotoxic effects.

Key Experimental Protocols

This section provides an overview of the methodologies for the isolation, synthesis, and biological evaluation of azoxy natural products.

Isolation and Purification

General Workflow for Isolation of Azoxy Natural Products:

Protocol for the Isolation of Azoxymycins from Streptomyces chattanoogensis L10: [9]

-

Cultivation: S. chattanoogensis L10 is cultivated in an optimized supplemented minimal medium (SMM culture).

-

Extraction: The culture broth is extracted to obtain a crude mixture of metabolites.

-

Separation: The crude extract is subjected to semi-preparative High-Performance Liquid Chromatography (HPLC) for the separation of individual compounds.

-

Characterization: The isolated compounds (azoxymycins A, B, and C) are characterized by high-resolution time-of-flight mass spectrometry (HR-TOF-MS) to determine their molecular formulas. Stable isotope labeling experiments (¹³C-glucose and ¹⁵N-NH₄NO₃) can be used to confirm the elemental composition.

Chemical Synthesis

Synthesis of Azoxybacilin: [1]

The synthesis of azoxybacilin and its derivatives can be achieved starting from Boc-L-Asp-OtBu. The key step in the synthesis is the formation of the azoxy moiety, which can be accomplished using the Moss procedure.

Total Synthesis of Schizocommunin: [4]

The revised structure of schizocommunin, a quinazolinone derivative, has been synthesized. The synthesis involves the reaction of appropriate precursors to form the heterocyclic core, followed by the introduction of the side chain. The final product's spectral data should be compared with that of the natural product for confirmation.

Biological Assays

Cytotoxicity Assay against HL-60 Cells: [21][22][23]

-

Cell Culture: Human promyelocytic leukemia (HL-60) cells are maintained in RPMI 1640 medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁵ cells/mL.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., azoxymycin B) for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Cell viability is determined using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value is calculated from the dose-response curve.

Nematicidal Assay: [24]

-

Nematode Culture: The target nematode species (e.g., Meloidogyne incognita or Bursaphelenchus lignicolus) is cultured and second-stage juveniles (J2s) are collected.

-

Assay Setup: A suspension of nematodes (e.g., approximately 200 J2s) is added to a cell culture dish containing the test compound dissolved in a suitable solvent or fermentation broth.

-

Incubation: The dishes are incubated at a controlled temperature (e.g., 28°C) for a defined period (e.g., 24 hours).

-

Mortality Assessment: The mortality rate of the nematodes is determined by observing their movement under a microscope. Nematodes that do not move when prodded with a fine needle are considered dead.

-

Data Analysis: The mortality rate is calculated and compared to a control group.

Conclusion